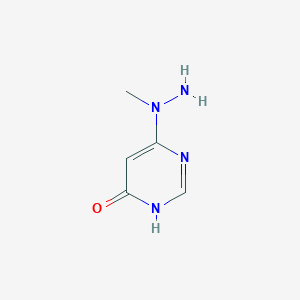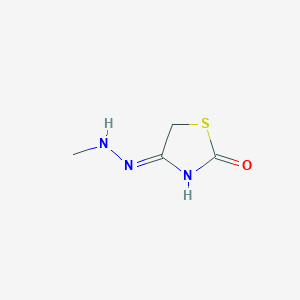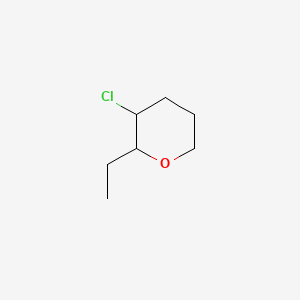![molecular formula C8H5BrClN3O B13105431 1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
The synthesis of 1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone typically involves multiple steps. One common method starts with the cross-coupling of pyrrole rings with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound . Industrial production methods often involve similar steps but are optimized for higher yields and scalability.
Análisis De Reacciones Químicas
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, especially at the bromine and chlorine positions. Common reagents include sodium hydride (NaH) and potassium carbonate (K₂CO₃).
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases like cesium carbonate (Cs₂CO₃) in solvents like DMSO.
Aplicaciones Científicas De Investigación
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s kinase inhibitory properties make it a valuable tool in studying cellular signaling pathways.
Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications, including antimicrobial and antitumor treatments.
Industry: The compound is used in the development of organic optoelectronic materials, such as light-emitting diodes and photovoltaic cells
Mecanismo De Acción
The exact mechanism of action for 1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cellular signaling pathways. The compound’s inhibitory effects on these kinases can disrupt signal transduction, leading to its observed biological activities .
Comparación Con Compuestos Similares
1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. Similar compounds include:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds have a different arrangement of nitrogen atoms in the pyrazine ring, resulting in different biological properties
Propiedades
Fórmula molecular |
C8H5BrClN3O |
|---|---|
Peso molecular |
274.50 g/mol |
Nombre IUPAC |
1-(2-bromo-7-chloropyrrolo[2,3-b]pyrazin-5-yl)ethanone |
InChI |
InChI=1S/C8H5BrClN3O/c1-4(14)13-3-5(10)7-8(13)11-2-6(9)12-7/h2-3H,1H3 |
Clave InChI |
CYPCFEQVHTVSLA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=C(C2=NC(=CN=C21)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


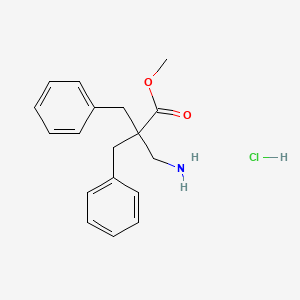
![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
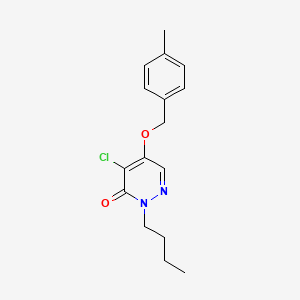
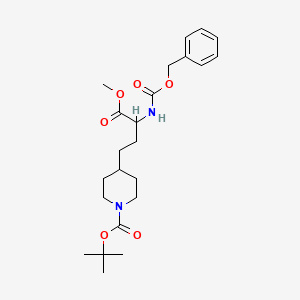
![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
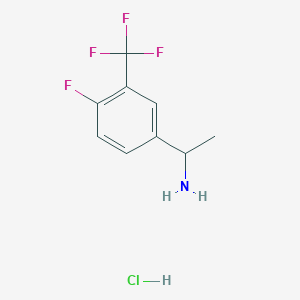
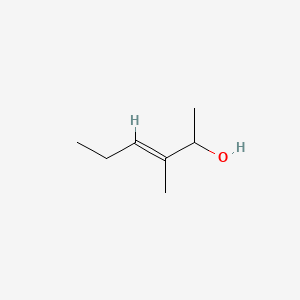


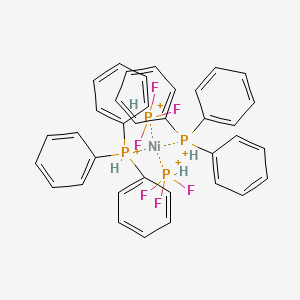
![Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate](/img/structure/B13105411.png)
